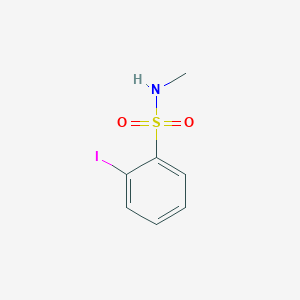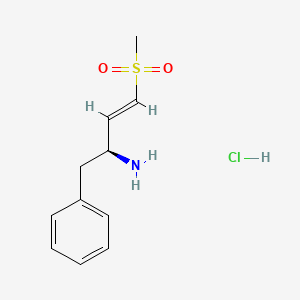
C-Metyl-Ester-Cyclam, 4 HCl
Descripción general
Descripción
Métodos De Preparación
The synthesis of C-Metyl-Ester-Cyclam, 4 HCl typically involves the esterification of carboxylic acids. One common method is the Steglich esterification, which employs carbodiimide coupling reagents and solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the Fischer–Speier esterification, which uses acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4) . Industrial production methods often optimize these reactions for higher yields and purity.
Análisis De Reacciones Químicas
C-Metyl-Ester-Cyclam, 4 HCl undergoes various chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases. Acidic hydrolysis reverses the esterification process, producing a carboxylic acid and an alcohol.
Substitution Reactions: The alkoxy group (OR’) in the ester can be replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids like HCl and bases like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
C-Metyl-Ester-Cyclam, 4 HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of C-Metyl-Ester-Cyclam, 4 HCl involves its strong binding affinity to metal ions. This binding can affect the stability and activity of metal-containing biomolecules. The compound’s ability to form stable complexes with metals like copper and zinc is crucial for its biological and medicinal applications . The molecular targets and pathways involved include metal ion transport and regulation within biological systems .
Comparación Con Compuestos Similares
C-Metyl-Ester-Cyclam, 4 HCl is unique due to its specific ester functional group and its strong binding affinity to metal ions. Similar compounds include:
Bicyclam: A derivative used in clinical trials for AIDS treatment.
Other Cyclam Derivatives: Compounds with various functional groups that modify their binding properties and applications.
These similar compounds highlight the versatility and importance of cyclam derivatives in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZWGGVZNFVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCNCCCNCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)


![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)








